REACTION_CXSMILES
|
[CH:1]1N=C[N:3]([C:6]([N:8]2C=N[CH:10]=[CH:9]2)=[O:7])[CH:2]=1.[CH2:13](N(CC)CC)C.[F:20][C:21]1[CH:27]=[C:26]([I:28])[CH:25]=CC=1N.C1(N)CC1>CN(C)C=O.O.C1(C)C=CC=CC=1>[CH:9]1([NH:8][C:6]([NH:3][C:2]2[CH:1]=[CH:25][C:26]([I:28])=[CH:27][C:21]=2[F:20])=[O:7])[CH2:10][CH2:13]1 |f:5.6|
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Name
|
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
34.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O.C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 hrs
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)NC1=C(C=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.3 g | |
YIELD: PERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |